[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Overview
Description
“[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C11H22N4O2 . It is a tert-butyl ester derivative of piperazine-1-carboxylic acid, which contains an aminoethyl group . It is often used as a building block in the synthesis of pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of this compound could involve the use of anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C11H22N4O2 . The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the conditions under which it is stored and used. For example, its molecular weight is 230.30 .Scientific Research Applications
Synthesis and Characterization
- Synthetic Methods : Research shows that derivatives of piperidine and carbamic acid tert-butyl ester can be synthesized using various methods. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was prepared from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate with good yield and characterized using NMR, IR spectroscopy, and X-ray diffraction (Kant, Singh, & Agarwal, 2015).
- Molecular Structure Analysis : The molecular structure of compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester with a piperidine ring, was determined through X-ray diffraction analysis (Moriguchi et al., 2014).
Biological Applications
- Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of biologically active alkaloids. For instance, 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester has been used to prepare alkaloids such as sedridine and coniine (Passarella et al., 2005).
- Protease Inhibitor Synthesis : The compound has been utilized in the synthesis of protease inhibitors, essential for medical applications like treating diseases such as Alzheimer's. This is evidenced by the synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, a building block for novel protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).
Mechanism of Action
Safety and Hazards
As with any chemical compound, “[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester” should be handled using standard procedures for work with chemicals . Specific safety and hazard information would depend on the specific synthesis process and the conditions under which the compound is stored and used.
Future Directions
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-4-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJWSGAHIGPUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182095 | |
Record name | 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-79-5 | |
Record name | 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=259180-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401182095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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